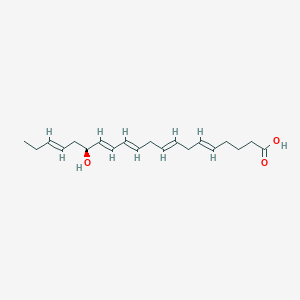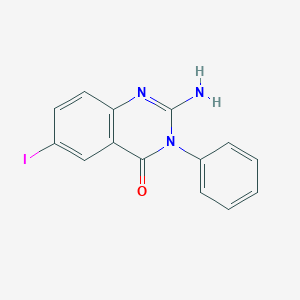
3-Pyridinecarboxaldehyde, 2-bromo-6-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 2-bromo-6-butyl- is a chemical compound that belongs to the class of pyridinecarboxaldehydes This compound is characterized by the presence of a bromine atom at the 2-position and a butyl group at the 6-position of the pyridine ring The aldehyde group is located at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 2-bromo-6-butyl- typically involves the bromination of 3-pyridinecarboxaldehyde followed by the introduction of a butyl group at the 6-position. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The butylation can be carried out using butyl lithium or other butylating agents in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of 3-Pyridinecarboxaldehyde, 2-bromo-6-butyl- may involve large-scale bromination and butylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde, 2-bromo-6-butyl- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Pyridinecarboxylic acid, 2-bromo-6-butyl-
Reduction: 3-Pyridinemethanol, 2-bromo-6-butyl-
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 2-bromo-6-butyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 2-bromo-6-butyl- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine atom and butyl group may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-pyridinecarboxaldehyde
- 6-Bromo-3-pyridinecarboxaldehyde
- 2-Bromo-4-pyridinecarboxaldehyde
Uniqueness
3-Pyridinecarboxaldehyde, 2-bromo-6-butyl- is unique due to the specific positioning of the bromine atom and butyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-bromo-6-butylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12BrNO/c1-2-3-4-9-6-5-8(7-13)10(11)12-9/h5-7H,2-4H2,1H3 |
InChI Key |
NMJXMNZJAHNEMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C=C1)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



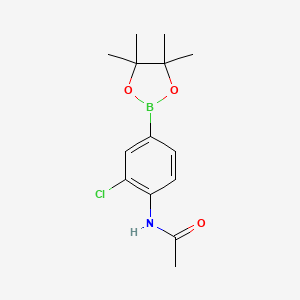
![4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one](/img/structure/B12338175.png)
![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B12338182.png)
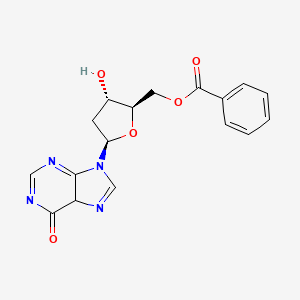
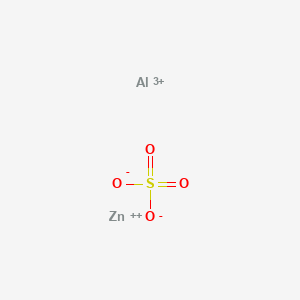
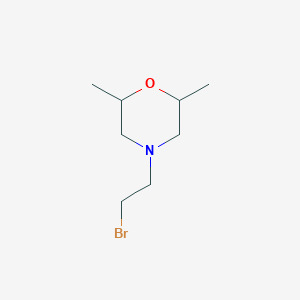
![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
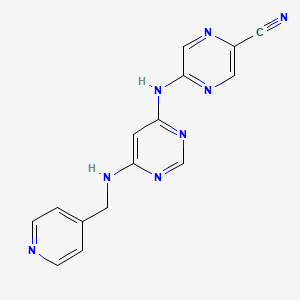
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12338240.png)
